molecular formula C8H7BrN2O B3273985 (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 59938-41-9

(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B3273985
CAS No.: 59938-41-9
M. Wt: 227.06 g/mol
InChI Key: UERLUJRUFRZVRN-UHFFFAOYSA-N
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Description

(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol is a chemical compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of a bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring and a hydroxymethyl group at the 2-position. Imidazopyridines are known for their diverse biological activities and are often used as pharmacophores in medicinal chemistry.

Scientific Research Applications

(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Imidazopyridines, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The compound has potential applications in medicinal chemistry due to its varied medicinal applications . It can be further transferred to other skeletons . The development of more efficient methods for its synthesis, particularly considering today’s environmental concerns combined with economic aspects, is necessary .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method involves a one-pot tandem cyclization/bromination reaction. In this process, α-bromoketones react with 2-aminopyridines in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate. The cyclization to form the imidazopyridine ring is promoted by the bromination step, and no base is required .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: The major products are the corresponding aldehyde or carboxylic acid.

    Reduction: The major product is the hydrogenated imidazopyridine.

    Substitution: The major products are the substituted imidazopyridines, depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoimidazo[1,2-a]pyridine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    2-Hydroxyimidazo[1,2-a]pyridine: Lacks the bromine atom, which affects its reactivity and biological activity.

    3-Chloroimidazo[1,2-a]pyridin-2-yl)methanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness

(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group. This combination allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound in various fields of research .

Properties

IUPAC Name

(3-bromoimidazo[1,2-a]pyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-8-6(5-12)10-7-3-1-2-4-11(7)8/h1-4,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERLUJRUFRZVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901276007
Record name 3-Bromoimidazo[1,2-a]pyridine-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59938-41-9
Record name 3-Bromoimidazo[1,2-a]pyridine-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59938-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromoimidazo[1,2-a]pyridine-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {3-bromoimidazo[1,2-a]pyridin-2-yl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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